

# In-Depth Technical Guide: Lipid C2 (CAS# 3003022-09-8)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Lipid C2** (CAS# 3003022-09-8), also known as MIC1, is a novel ionizable cationic lipid that has demonstrated significant potential as a key component of lipid nanoparticles (LNPs) for the in vivo delivery of messenger RNA (mRNA). Its application in mRNA-based therapeutics, particularly in the realm of cancer immunotherapy, has been highlighted in recent studies. This technical guide provides a comprehensive overview of **Lipid C2**, including its physicochemical properties, detailed experimental protocols for its use in LNP formulations, and its biological activity in a preclinical cancer model. All quantitative data is summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

## **Physicochemical Properties of Lipid C2**

**Lipid C2** is an ionizable cationic lipid with the chemical name N1,N4-bis[2-[bis(2-hydroxytetradecyl)amino]ethyl]-1,4-piperazinedipropanamide. Its properties are crucial for the effective encapsulation of mRNA and its subsequent delivery into target cells.



| Property          | Value                           | Reference |
|-------------------|---------------------------------|-----------|
| CAS Number        | 3003022-09-8                    | [1][2]    |
| Synonym           | MIC1                            | [1]       |
| Molecular Formula | C70H142N6O6                     | [1][2]    |
| Molecular Weight  | 1163.94 g/mol                   | [2]       |
| Appearance        | Solid                           | [1]       |
| Solubility        | Soluble in Chloroform and DMSO  | [1]       |
| Purity            | ≥95% (mixture of diastereomers) | [1]       |

# Experimental Protocols Synthesis of Lipid C2

A detailed, publicly available, step-by-step synthesis protocol for **Lipid C2** is not currently available in the reviewed literature. The synthesis of such complex lipids typically involves multi-step organic chemistry reactions.

# Preparation of Lipid Nanoparticles containing Lipid C2 (C2@mRNA)

This protocol describes the formulation of mRNA-loaded lipid nanoparticles using **Lipid C2**, as adapted from the methodology described by Xiang, Y., et al. (2023).

### Materials:

- Lipid C2 (ionizable cationic lipid)
- 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (helper lipid)
- Cholesterol



- 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]
   (DMG-PEG2000)
- mRNA (e.g., encoding Luciferase or LMP2)
- Ethanol
- Citrate buffer (pH 4.0)
- Phosphate-buffered saline (PBS, pH 7.4)
- Microfluidic mixing device

#### Procedure:

- Lipid Stock Preparation: Dissolve Lipid C2, DSPC, cholesterol, and DMG-PEG2000 in ethanol at a molar ratio of 50:10:38.5:1.5.
- mRNA Solution Preparation: Dissolve the desired mRNA in citrate buffer (pH 4.0).
- Microfluidic Mixing: The lipid-ethanol solution and the mRNA-citrate buffer solution are mixed using a microfluidic device at a flow rate ratio of 1:3 (ethanol:aqueous).
- Nanoparticle Self-Assembly: The rapid mixing of the two solutions leads to the self-assembly
  of the lipid nanoparticles encapsulating the mRNA.
- Dialysis: The resulting LNP solution is dialyzed against PBS (pH 7.4) to remove ethanol and unencapsulated mRNA, and to neutralize the pH.
- Characterization: The formulated LNPs (C2@mRNA) are characterized for their physicochemical properties.

## In Vivo Murine Tumor Model and Treatment

This protocol outlines the establishment of a murine colon cancer model and subsequent treatment with **Lipid C2**-formulated mRNA LNPs, based on the study by Xiang, Y., et al. (2023).

#### Animal Model:



BALB/c mice (female, 6-8 weeks old)

#### Cell Line:

 CT26 murine colon carcinoma cells, engineered to express Epstein-Barr virus (EBV) antigens including Latent Membrane Protein 2 (LMP2) (EBV-CT26).

#### Procedure:

- Tumor Implantation: Subcutaneously inject 1 x 10<sup>6</sup> EBV-CT26 cells into the flank of each BALB/c mouse.
- Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume.
- Treatment Administration: Once tumors reach a specified size, administer treatments as per the experimental groups. For example:
  - Control (e.g., PBS)
  - C2@LMP2-mRNA LNPs (intratumoral or subcutaneous injection)
  - Anti-PD-1 antibody (intraperitoneal injection)
  - Combination of C2@LMP2-mRNA LNPs and anti-PD-1 antibody
- Efficacy Assessment: Monitor tumor volume and survival of the mice.
- Immunological Analysis: At the end of the study, tumors and spleens can be harvested for analysis of immune cell populations by flow cytometry.

# **Quantitative Data**

Physicochemical Characteristics of C2@mRNA LNPs



| Parameter                        | Value                  |
|----------------------------------|------------------------|
| Average Particle Size (Diameter) | ~80-100 nm             |
| Polydispersity Index (PDI)       | < 0.2                  |
| Zeta Potential                   | Near-neutral at pH 7.4 |
| Encapsulation Efficiency         | > 90%                  |

(Note: The specific values for C2@LMP2-mRNA LNPs are based on typical characteristics of similar LNPs described in the literature. The primary research article by Xiang et al. should be consulted for precise measurements.)

In Vivo Anti-Tumor Efficacy in CT26 Model

| Treatment Group  | Outcome                                                   |
|------------------|-----------------------------------------------------------|
| Control          | Progressive tumor growth                                  |
| αPD-1 alone      | Minor tumor growth inhibition                             |
| C2@mLMP2 alone   | Moderate tumor growth inhibition                          |
| C2@mLMP2 + αPD-1 | Significant tumor growth inhibition and improved survival |

(This table summarizes the qualitative outcomes reported by Xiang, Y., et al. (2023). For specific quantitative data on tumor volume and survival curves, refer to the original publication.)

# **Mandatory Visualizations**





Click to download full resolution via product page

Caption: Workflow for the formulation of Lipid C2-containing mRNA lipid nanoparticles.





Click to download full resolution via product page

Caption: Proposed mechanism of action for C2@LMP2-mRNA LNPs in cancer immunotherapy.



## **Biological Activity and Mechanism of Action**

**Lipid C2** is integral to the function of mRNA-LNP-based cancer vaccines. The ionizable nature of **Lipid C2** is key to its biological activity. At the acidic pH during formulation, the lipid is positively charged, facilitating the encapsulation of the negatively charged mRNA backbone. Upon administration and uptake into cells via endocytosis, the endosome matures and its internal pH drops. This acidic environment leads to the protonation of **Lipid C2**, which is thought to disrupt the endosomal membrane and release the mRNA cargo into the cytoplasm.

In the context of the study by Xiang, Y., et al. (2023), LNPs formulated with **Lipid C2** (C2@mLMP2) were shown to effectively deliver mRNA encoding the Epstein-Barr virus protein LMP2 to the draining lymph nodes.[3] This leads to the expression of the LMP2 antigen by antigen-presenting cells (APCs), which in turn primes and activates LMP2-specific CD8+ T cells. These activated T cells can then recognize and kill tumor cells expressing the LMP2 antigen.

Furthermore, the combination of the C2@mLMP2 vaccine with an anti-PD-1 antibody demonstrated a synergistic anti-tumor effect.[3] The vaccine-induced T-cell response, coupled with the checkpoint blockade that reverses T-cell exhaustion, leads to a more robust and sustained anti-tumor immunity.[3] The study observed an increase in CD8+ central and effector memory T cells in the spleen, indicating the generation of a durable immune response.

## **Safety and Biodistribution**

LNPs formulated with **Lipid C2** have been shown to selectively accumulate in the liver and spleen in mice, with minimal accumulation in the heart, lungs, or kidneys.[1] Pathological analysis in the study by Xiang, Y., et al. (2023) indicated the safety of the C2@mLMP2 vaccine and its combination with anti-PD-1 therapy, with no significant toxicity observed.[3]

## Conclusion

**Lipid C2** (CAS# 3003022-09-8) is a promising ionizable cationic lipid for the formulation of lipid nanoparticles for in vivo mRNA delivery. Its ability to efficiently encapsulate and deliver mRNA, coupled with a favorable safety profile, makes it a valuable tool for the development of mRNA-based therapeutics and vaccines, particularly in the field of oncology. The synergistic effect observed when combined with immune checkpoint inhibitors highlights its potential to enhance



current cancer immunotherapy strategies. Further research into the synthesis and physicochemical properties of **Lipid C2** will be beneficial for its broader application and optimization in clinical settings.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. LMP2-mRNA lipid nanoparticle sensitizes EBV-related tumors to anti-PD-1 therapy by reversing T cell exhaustion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biodistribution and Non-linear Gene Expression of mRNA LNPs Affected by Delivery Route and Particle Size PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: Lipid C2 (CAS# 3003022-09-8)]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15573805#lipid-c2-cas-3003022-09-8-information]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com